molecular formula C18H22ClNO3 B8374577 Ethyl [2-(4-chlorophenyl)-5-pentyl-1,3-oxazol-4-yl]acetate CAS No. 89006-89-3

Ethyl [2-(4-chlorophenyl)-5-pentyl-1,3-oxazol-4-yl]acetate

Cat. No. B8374577
Key on ui cas rn: 89006-89-3
M. Wt: 335.8 g/mol
InChI Key: DKSWMQPYQHTWBL-UHFFFAOYSA-N
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Patent
US04535089

Procedure details

2.0 g of ethyl 3-(4-chlorobenzoylamino)-3-caproylpropionate, 10 ml of dimethylformamide and 1.0 g of phosphorus oxychloride are treated in the same manner as described in Example 1. 1.6 g of ethyl 2-[2-(4-chlorophenyl)-5-n-pentyl-4-oxazolyl]acetate are thereby obtained. Yield: 84.2%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:24]=[CH:23][C:5]([C:6]([NH:8][CH:9]([C:16](=[O:22])[CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=O)=[CH:4][CH:3]=1.P(Cl)(Cl)(Cl)=O>CN(C)C=O>[Cl:1][C:2]1[CH:24]=[CH:23][C:5]([C:6]2[O:22][C:16]([CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])=[C:9]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])[N:8]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)NC(CC(=O)OCC)C(CCCCC)=O)C=C1
Name
Quantity
1 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1OC(=C(N1)CC(=O)OCC)CCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 84.2%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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